molecular formula C7H7ClN2O B14295765 N-Chloro-N'-phenylurea CAS No. 113546-44-4

N-Chloro-N'-phenylurea

Cat. No.: B14295765
CAS No.: 113546-44-4
M. Wt: 170.59 g/mol
InChI Key: ULYSMQORPOQZCP-UHFFFAOYSA-N
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Description

N-Chloro-N’-phenylurea: is a synthetic compound known for its cytokinin-like activity, which makes it a valuable plant growth regulator. It is widely used in agriculture to enhance fruit set and promote fruit enlargement. The compound is also known by its chemical name, N-(2-chloro-4-pyridyl)-N’-phenylurea .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Chloro-N’-phenylurea typically involves the following steps :

    Oxidation and Nitration: Pyridine is oxidized and nitrated to produce 4-nitryl pyridine nitrogen oxide.

    Halogenation: The 4-nitryl pyridine nitrogen oxide undergoes halogenation to form 2-chloro-4-nitryl pyridine.

    Reduction: The 2-chloro-4-nitryl pyridine is reduced to obtain 2-chloro-4-aminopyridine.

    Condensation: The 2-chloro-4-aminopyridine is then condensed with phenyl isocyanate in a toluene reaction medium to yield the final product, N-Chloro-N’-phenylurea.

Industrial Production Methods: Industrial production methods for N-Chloro-N’-phenylurea follow similar synthetic routes but are optimized for large-scale production. The use of cheap and readily available raw materials, such as pyridine, and efficient reaction conditions are crucial for cost-effective production .

Scientific Research Applications

N-Chloro-N’-phenylurea has a wide range of scientific research applications, including :

    Chemistry: Used as a reagent in organic synthesis and chemical research.

    Biology: Employed in plant biology to study cytokinin activity and its effects on plant growth and development.

    Medicine: Investigated for its potential therapeutic applications, including its effects on cell division and growth.

    Industry: Utilized in agriculture to enhance fruit set and promote fruit enlargement in various crops.

Comparison with Similar Compounds

N-Chloro-N’-phenylurea is unique among phenylurea derivatives due to its specific cytokinin-like activity . Similar compounds include:

These compounds share similar biological activities but differ in their chemical structures and specific effects on plant growth and development .

Properties

CAS No.

113546-44-4

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

1-chloro-3-phenylurea

InChI

InChI=1S/C7H7ClN2O/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,(H2,9,10,11)

InChI Key

ULYSMQORPOQZCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCl

Origin of Product

United States

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